molecular formula C17H19NO4S B2557727 N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide CAS No. 868145-18-0

N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2557727
CAS No.: 868145-18-0
M. Wt: 333.4
InChI Key: PKVSDMHSMPAWJW-UHFFFAOYSA-N
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Description

N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both sulfonyl and acetamide functional groups, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 2,4-dimethylbenzenesulfonyl chloride, is prepared by reacting 2,4-dimethylbenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-(m-tolyloxy)acetamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The acetamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide: can be compared with other sulfonamides such as:

Uniqueness

The unique combination of the sulfonyl and acetamide groups in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)sulfonyl-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-5-4-6-15(10-12)22-11-17(19)18-23(20,21)16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVSDMHSMPAWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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